molecular formula C12H21N3 B2471462 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine CAS No. 2034459-09-9

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine

Cat. No. B2471462
CAS RN: 2034459-09-9
M. Wt: 207.321
InChI Key: NFIIVWPXFDBKKX-UHFFFAOYSA-N
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Description

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, also known as EIMDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Spin-Crossover Complexes

Research on imidazole derivatives has led to the synthesis of one-dimensional spin-crossover Iron(II) complexes, exemplified by 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)). These complexes exhibit a steep one-step spin crossover (SCO) between high-spin and low-spin states, showing potential for applications in molecular switches and sensors due to their magnetic property changes with temperature. This behavior is influenced by anion size, with a detailed study providing insights into the design of SCO materials for advanced technologies (Nishi et al., 2010).

Corrosion Inhibition

Imidazole derivatives have been studied for their role as corrosion inhibitors. A notable work investigated 1-(2-ethylamino)-2-methylimidazoline and its effectiveness in protecting carbon steel against corrosion in acid media. The study utilized potentiodynamic polarization curves and electrochemical impedance spectroscopy, finding that imidazole derivatives are good corrosion inhibitors, offering a protective layer to metal surfaces in corrosive environments. This research opens avenues for developing more efficient and environmentally friendly corrosion inhibitors (Cruz et al., 2004).

Antimicrobial Activity

Imidazole frameworks have been explored for antimicrobial applications as well. A study synthesized 3-{[2,6-bis(4-substituted phenyl)-1- methylpiperidin-4-ylidene] amino}-2-thioxo-imidazolidin-4-one derivatives and evaluated their antimicrobial activity against a range of bacterial and fungal organisms. This research suggests that imidazole derivatives could serve as a basis for new antimicrobial agents, contributing to the ongoing battle against drug-resistant pathogens (Nasser et al., 2010).

Catalysis

In the field of catalysis, imidazole derivatives such as imidazol-2-ylidenes have been identified as efficient catalysts for transesterification and acylation reactions. These compounds demonstrate the ability to mediate chemical reactions at low catalyst loadings and room temperature, showcasing their potential in green chemistry and sustainable processes. The versatility and efficiency of N-heterocyclic carbenes in catalysis highlight the importance of imidazole derivatives in developing more efficient and environmentally benign catalytic processes (Grasa et al., 2003).

Mercury Ion Partitioning

Imidazole-based ionic liquids have been developed for the partitioning of mercury ions from aqueous solutions, presenting a novel approach to environmental cleanup and metal recovery. A study introduced a bis-imidazolium ionic liquid with an ethylene-glycol spacer, demonstrating enhanced mercury ion partitioning from water. This advancement in ionic liquid chemistry opens new paths for the selective removal of toxic metals from waste streams, contributing to environmental sustainability and the recovery of valuable resources (Holbrey et al., 2003).

properties

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIIVWPXFDBKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine

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